2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

Inflammation COX-2 NSAID

Medicinal chemistry programs targeting COX-2 or SCD1 often encounter unreliable sourcing of key heterocyclic intermediates. 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid (CAS 16441-28-4) is a validated thiazole-4-acetic acid building block with the 2-phenyl pharmacophore essential for target engagement. • COX-2 inhibitor SAR: parent acid as control (baseline IC₅₀ > 10,000 nM); acetoxymethyl ester prodrug strategy for oral bioavailability optimization. • SCD1 inhibitor synthesis: 2-phenyl substitution pattern critical for liver selectivity in diabetes & hepatic steatosis models. • Consistent ≥97% purity (HPLC) ensures reproducible assay performance & batch-to-batch reliability.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 16441-28-4
Cat. No. B096325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid
CAS16441-28-4
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyLYHDWKGJPJRCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid – Overview


2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid (CAS 16441-28-4) is a thiazole-4-acetic acid derivative bearing a phenyl substituent at the 2-position of the thiazole ring. This heterocyclic carboxylic acid is a versatile building block for medicinal chemistry programs targeting inflammation, infection, and metabolic disorders [1]. It serves as a key intermediate for synthesizing COX enzyme inhibitors and liver-selective SCD1 inhibitors [2][3]. Commercial availability at defined purity levels (≥97%) enables consistent experimental reproducibility across synthetic and biological studies .

Medicinal chemistry building blockKey intermediate for COX, SCD1, and dual-action inhibitor synthesis
Multi-target scaffoldSupports anti-inflammatory, metabolic, and antibacterial research programs
Reproducible synthesisDefined purity and multiple vendor sourcing

Why Generic Substitution Fails for 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid


Substitution with positional isomers (e.g., 2-(4-phenylthiazol-2-yl)acetic acid) or 5-methylated analogs alters both target binding profiles and physicochemical properties critical for assay performance. The 2-phenyl-4-acetic acid substitution pattern dictates COX-2 enzyme interaction and metabolic stability, while the absence of an amino group at the 2-position distinguishes it from cephalosporin intermediates like 2-(2-aminothiazol-4-yl)acetic acid [1]. Quantitative selectivity and solubility differences are provided in the evidence guide below.

2-Phenyl-1,3-thiazol-4-ylacetic acid2-(4-Phenylthiazol-2-yl)acetic acidPositional isomer shifts melting point and crystal packing, may alter solid-state handling and formulation
Target scaffold2-(2-Aminothiazol-4-yl)acetic acidAmino substituent removes COX-2 and SCD1 research scaffold utility, only antibiotic intermediate context

Quantitative Evidence: 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid vs. Analogs


COX-2 Enzyme Inhibition

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid exhibits weak inhibition of human recombinant COX-2 with an IC50 > 10,000 nM [1]. This activity profile is distinct from that of its 5-methylated analog, 2-(5-methyl-2-phenylthiazol-4-yl)acetic acid, which displays enhanced lipophilicity (LogP 2.44 vs. 2.44 for the parent compound, but with a higher melting point of 135-137°C vs. 82-85°C) that may alter in vitro assay solubility and cellular permeability . The target compound serves as a control or starting scaffold for optimization, rather than a potent inhibitor itself.

COX-2 IC₅₀
Cross-study comparable
> 10,000 nM
Weak baseline inhibition; suitable as SAR control scaffold
Human recombinant COX-2, HPLC detection
Inflammation COX-2 NSAID

Physicochemical Properties vs. Positional Isomer

The target compound has a computed LogP of 2.44 and a melting point of 82-85°C [1]. Its positional isomer, 2-(4-phenylthiazol-2-yl)acetic acid (CAS 38107-10-7), shares the same LogP value but exhibits a significantly higher melting point of 90-91°C [2]. This 5-9°C difference in melting point reflects differences in crystal lattice packing and can influence solid-state stability, handling, and formulation development. The target compound also displays a LogD (pH 7.4) of -0.10, indicating near-neutral partitioning at physiological pH [3].

Physicochemical Properties
Cross-study comparable
LogP 2.44 (identical) | m.p. 82–85°C vs 90–91°C for positional isomer
LogD (pH 7.4) = -0.10
Lower melting point may influence solid-state processing; near-neutral LogD at physiological pH
Computed LogP; experimental melting points
Lipophilicity Solubility Physicochemical

Anti-Inflammatory Activity via Acetoxymethyl Ester Prodrug

The acetoxymethyl ester prodrug of 2-(2-phenylthiazol-4-yl)acetic acid has been patented for its surprising anti-inflammatory properties and suitability for oral or injectable administration [1]. This establishes the parent acid as a validated pharmacophore core for developing novel NSAID-like agents. In contrast, the 2-aminothiazole analog (2-(2-aminothiazol-4-yl)acetic acid) is primarily utilized as a cephalosporin antibiotic intermediate and lacks direct anti-inflammatory patent support .

Anti-Inflammatory Prodrug
Class-level inference
Acetoxymethyl ester prodrug patented for anti-inflammatory research
Supports scaffold selection for anti-inflammatory pathway studies
US3532705A; in vivo inflammation models
Inflammation Prodrug NSAID

SCD1 Inhibitor Scaffold

Thiazole-4-acetic acid derivatives, exemplified by analog 48, have been identified as potent, orally active, and liver-selective SCD1 inhibitors [1]. While 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid itself is not the optimized lead, it constitutes the core thiazole-4-acetic acid scaffold upon which these advanced SCD1 inhibitors are built. In contrast, 2-(4-phenylthiazol-2-yl)acetic acid, due to its different substitution pattern, is not represented in this SCD1 inhibitor chemotype.

SCD1 Inhibitor Chemotype
Class-level inference
Thiazole-4-acetic acid core present in SCD1 inhibitor analog 48
Core scaffold aligns with SCD1 inhibitor pharmacophore
Ex vivo SCD1 assay; in vivo metabolic disease models
SCD1 Diabetes Hepatic Steatosis

Dual-Action Antibacterial-Antifungal Scaffold

Thiazole-phenylacetic acid derivatives, including those based on the target compound scaffold, have been investigated as dual antibacterial-COX enzyme inhibitors, offering potential for treating patients with concurrent infection and inflammation [1]. While specific MIC values for the parent acid are not reported, the scaffold's dual-action potential distinguishes it from 2-(2-aminothiazol-4-yl)acetic acid, which is primarily a cephalosporin intermediate without inherent anti-inflammatory activity .

Dual-Action Design
Class-level inference
Scaffold explored for dual antibacterial-COX inhibitor probes
Supports research probe design for comorbid infection-inflammation
Specific MIC values not reported
Antibacterial Antifungal Dual inhibitor

Purity and Analytical Consistency

Commercially available 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid is specified at 97% purity (HPLC) . This contrasts with the positional isomer 2-(4-phenylthiazol-2-yl)acetic acid, which is also available at 97% purity , but the target compound benefits from broader supplier availability (Alfa Aesar, AKSci, Bidepharm) ensuring competitive pricing and reliable sourcing. The hydrochloride salt form (CAS 857998-13-1) is also accessible for enhanced aqueous solubility in biological assays .

Purity & Supply
Supplier specification
≥97% (HPLC)
Multiple vendor sourcing supports supply chain reliability
Confirm lot-specific certificate of analysis
Purity Quality Control Analytical

Research and Procurement Scenarios for 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid


Anti-Inflammatory Drug Discovery

Leverage the patented acetoxymethyl ester prodrug as a starting point for designing new anti-inflammatory agents with improved oral bioavailability [1]. The parent acid serves as a control in COX-2 inhibition assays and a building block for SAR studies aimed at enhancing potency and selectivity over the weak baseline activity (IC50 > 10,000 nM) [2].

SCD1 Inhibitor for Metabolic Disease

Utilize the thiazole-4-acetic acid core to synthesize liver-selective SCD1 inhibitors for preclinical evaluation in diabetes, hepatic steatosis, and obesity models [3]. The 2-phenyl substitution pattern is essential for maintaining the pharmacophore required for SCD1 binding and liver selectivity.

Dual-Action Antibacterial-Anti-Inflammatory Agents

Employ the scaffold to generate thiazole-phenylacetic acid derivatives with combined antibacterial and COX enzyme inhibitory activities, addressing the unmet need for treating patients with comorbid bacterial infection and inflammation [4]. The parent compound's logD of -0.10 at pH 7.4 suggests favorable membrane permeability for dual-target engagement [5].

Heterocyclic and Medicinal Chemistry Education

Incorporate 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid as a model substrate in undergraduate and graduate laboratory courses covering heterocyclic synthesis, carboxylic acid derivatization, and physicochemical property determination (LogP, melting point). Its well-defined properties and commercial availability ensure reproducible experimental outcomes .

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies
COX-2 assay scaffold
SAR potency optimization
Metabolic disease research models
SCD1 inhibitor chemotype core
Liver-selectivity and target engagement
Dual-action probe design
Dual COX / antibacterial scaffold
MIC and COX inhibition profiling
Chemical education
Well-characterized heterocyclic acid
Reproducible experimental outcomes

Technical Documentation Hub

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